

2-Chloro-4-(trifluoromethyl)benzonitrile

molecular structure and weight

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to **2-Chloro-4-(trifluoromethyl)benzonitrile**: Synthesis, Reactivity, and Application in Modern Agrochemicals

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical science. It details the molecular characteristics, synthesis, and critical applications of **2-Chloro-4-(trifluoromethyl)benzonitrile** (CAS No. 1813-33-8), a versatile chemical intermediate. The narrative emphasizes the causal relationships behind its synthetic utility and its role in the development of high-value agricultural fungicides.

Section 1: Core Molecular Profile and Physicochemical Properties

2-Chloro-4-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile featuring both a chloro and a trifluoromethyl group. These substituents profoundly influence the molecule's electronic properties and reactivity, making it a valuable building block in multi-step organic synthesis.^[1] The trifluoromethyl group, a common feature in modern pharmaceuticals and agrochemicals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]}

The fundamental properties of this compound are summarized in the table below for quick reference.

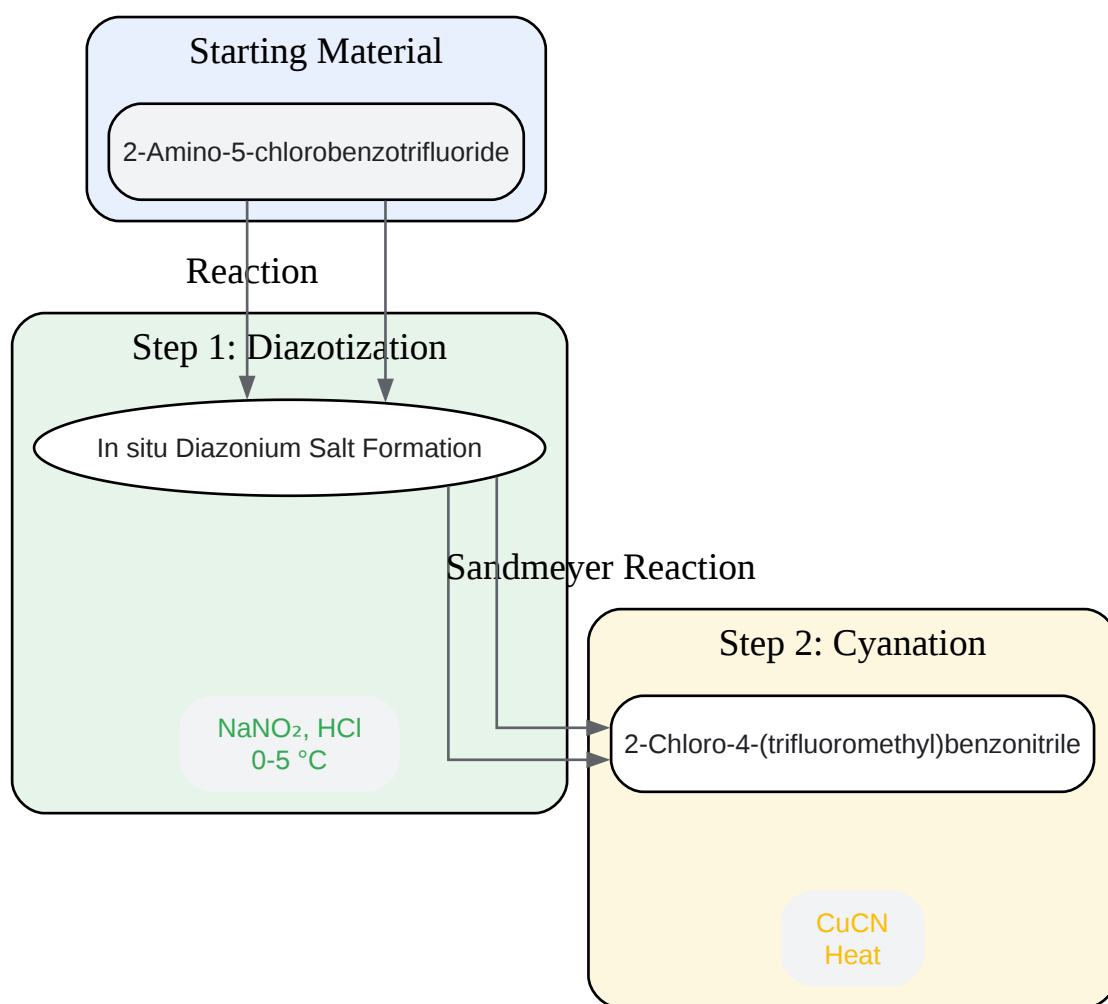
Property	Value	Source(s)
CAS Number	1813-33-8	[3][4][5]
Molecular Formula	C ₈ H ₃ ClF ₃ N	[3][5]
Molecular Weight	205.56 g/mol	[3][4][5]
Appearance	Colorless to light yellow clear liquid	[3]
Density	1.389 g/mL at 25 °C	[4]
Boiling Point	192-193 °C (lit.)	[4]
Flash Point	104.4 °C (closed cup)	[4]
Refractive Index	n ₂₀ /D 1.4840 (lit.)	[4]
Synonyms	3-Chloro-4-cyanobenzotrifluoride	[3][4]

Section 2: Synthesis and Chemical Reactivity

The synthesis of **2-Chloro-4-(trifluoromethyl)benzonitrile** is most effectively achieved via the Sandmeyer reaction, a robust and widely utilized method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[6][7] This pathway offers a reliable route from readily available aniline precursors.

Synthetic Workflow: The Sandmeyer Reaction

The logical pathway begins with 2-Amino-5-chlorobenzotrifluoride. This precursor undergoes diazotization in the presence of a nitrite source and a strong acid at low temperatures to form a transient diazonium salt. This salt is then immediately treated with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a nitrile group, yielding the final product. The choice of a copper(I) catalyst is critical as it initiates the radical-nucleophilic aromatic substitution mechanism that defines this reaction.[6]



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Caption: Synthetic workflow for **2-Chloro-4-(trifluoromethyl)benzonitrile** via the Sandmeyer reaction.

Chemical Reactivity and Downstream Transformations

The utility of **2-Chloro-4-(trifluoromethyl)benzonitrile** as an intermediate is derived from the reactivity of its functional groups.

- **Nucleophilic Aromatic Substitution ($\text{S}_\text{N}\text{Ar}$):** The aromatic ring is electron-deficient due to the powerful electron-withdrawing effects of both the nitrile ($-\text{CN}$) and trifluoromethyl ($-\text{CF}_3$) groups. This activates the chlorine atom for nucleophilic aromatic substitution, allowing for its

displacement by various nucleophiles such as amines and thiols.^[1] This reactivity is fundamental to its use in building more complex molecular scaffolds.

- **Nitrile Group Transformations:** The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (e.g., aminomethyl group). This flexibility allows for the introduction of diverse functionalities required for biological activity.

Section 3: Application in Agrochemicals - The Synthesis of SDHI Fungicides

A prominent application of **2-Chloro-4-(trifluoromethyl)benzonitrile** is as a key building block in the synthesis of modern pyrazole carboxamide fungicides.^[6] These agrochemicals are highly effective against a range of plant pathogenic fungi.

Role as a Precursor to Fungicide Scaffolds

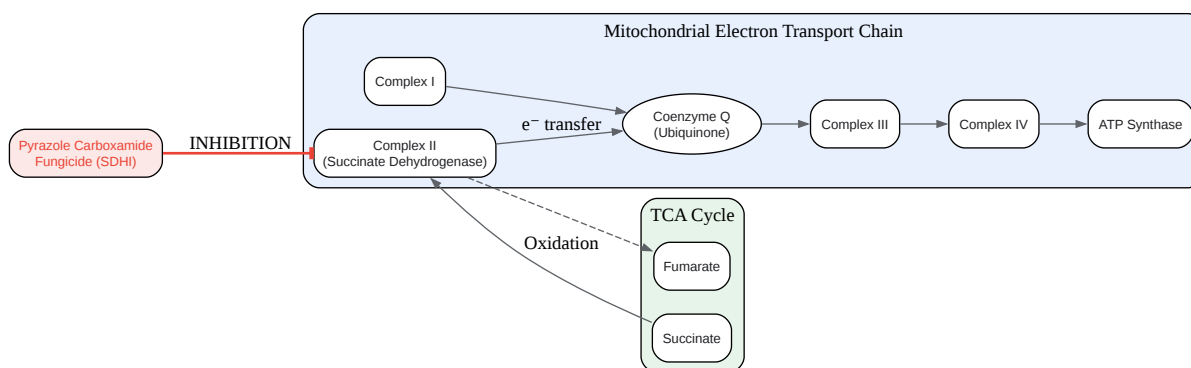
In the synthesis of these fungicides, the benzonitrile is typically converted into a corresponding aniline derivative, such as 2-chloro-4-(trifluoromethyl)aniline. This is achieved through the reduction of the nitrile group. This aniline is then coupled with a substituted pyrazole carboxylic acid to form the final pyrazole carboxamide active ingredient. This modular approach allows for the creation of large libraries of compounds for screening and optimization.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.^{[3][8][9]}

- **Target:** Succinate Dehydrogenase (Complex II).
- **Process Disrupted:** The Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation.
- **Mechanism:** SDH is responsible for oxidizing succinate to fumarate in the TCA cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone binding site (Qp site) of the SDH enzyme complex, these fungicides block this electron transfer.^{[3][7][8]}

- Result: The blockage of electron flow halts cellular respiration, depriving the fungal cells of ATP (energy). This cessation of energy production leads to the inhibition of fungal growth and ultimately cell death.



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Caption: Mechanism of action of SDHI fungicides on the fungal mitochondrial respiratory chain.

Section 4: Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized by experienced synthetic chemists with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction.^{[6][8]}

- Diazotization:
 - In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-Amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C using an ice-salt bath.
 - Prepare a solution of sodium nitrite (1.1 eq) in water.
 - Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is maintained below 5 °C.
 - Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- Cyanation:
 - In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or toluene).
 - Wash the combined organic layers sequentially with aqueous sodium hydroxide and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation to yield **2-Chloro-4-(trifluoromethyl)benzonitrile** as a clear liquid.

Section 5: Safety and Handling

2-Chloro-4-(trifluoromethyl)benzonitrile is a combustible liquid and should be handled with care.^[4] It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[4]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.

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